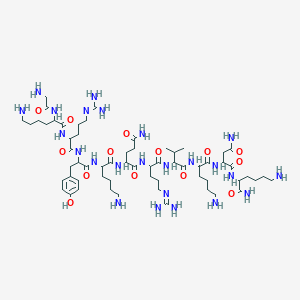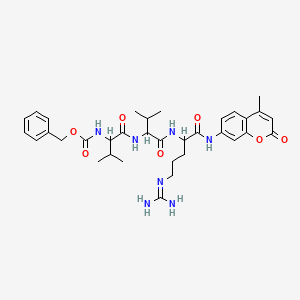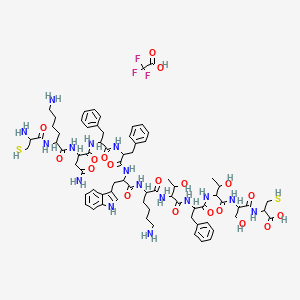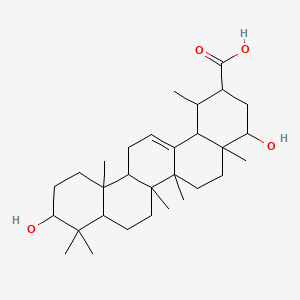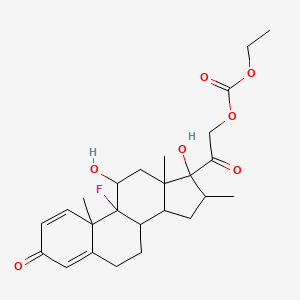![molecular formula C13H14F3NO2 B15129650 4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)
4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride and pyrrolidine-2-carboxylic acid.
Nucleophilic Substitution: The 3-(trifluoromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of catalysts can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure with a trifluoromethyl group attached to a benzylamine moiety.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group attached to a pyrazole ring.
4-(Trifluoromethyl)phenol: Features a trifluoromethyl group attached to a phenol ring.
Uniqueness
4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the trifluoromethyl group with a pyrrolidine ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9/h1-3,5,9,11,17H,4,6-7H2,(H,18,19) |
InChI Key |
KKADPQPSLBFPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B15129572.png)
![N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride](/img/structure/B15129574.png)
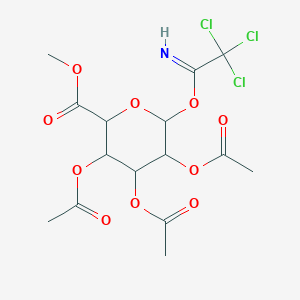
![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)
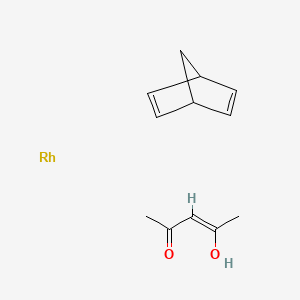
![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate](/img/structure/B15129616.png)
![2-[1-(15-Hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl)ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15129630.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyl-oxane-2-carboxylic acid](/img/structure/B15129635.png)
